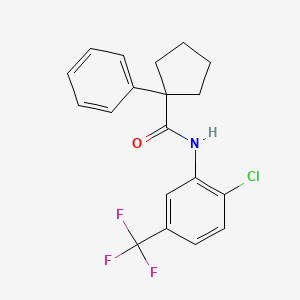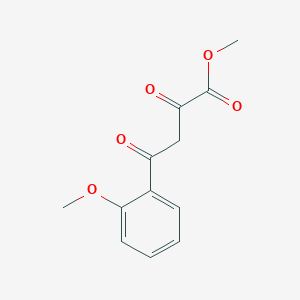![molecular formula C12H13Cl2FN2 B2664920 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride CAS No. 2287290-02-0](/img/structure/B2664920.png)
7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride” is a complex organic molecule. It contains several functional groups and elements including a pyridine ring, an indole ring, chlorine, fluorine, and a methyl group .
Molecular Structure Analysis
The compound contains a pyridine ring and an indole ring, both of which are aromatic and contribute to the compound’s stability . The presence of the chlorine and fluorine atoms could also significantly affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyridine and indole rings, as well as the chlorine and fluorine atoms . These groups could participate in various chemical reactions, but without specific context or experimental data, it’s difficult to predict the exact reactions the compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, chlorine, and fluorine) would all influence its properties .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- Neuroleptic-like Activity : This compound exhibited neuroleptic-like activity in an animal model, showing potency and duration of action comparable to chlorpromazine, a standard antipsychotic drug. This finding suggests potential applications in mental health treatment, particularly in the development of new antipsychotic medications (Welch, Harbert, & Weissman, 1980).
Chemical Synthesis and Reactions
- Synthesis of Pyrazolo[1, 5-α]pyrimidine Derivatives : It was involved in reactions to synthesize pyrazolo[1, 5-α]pyrimidine derivatives, contributing to the diversity of indole-based compounds for various applications (Kurihara, Nasu, Haginaga, & Mihara, 1984).
- Efficient Route to 3-[1-(3-ethylpyridyl)]indoles : This compound has been used in the synthesis of new ellipticines, which are a class of chemicals with potential in cancer therapy and other medical applications (Sainsbury, Weerasinghe, & Dolman, 1982).
- Synthesis of Tetracyclic Indolizino[1,2-b]indole Derivatives : It played a role in the synthesis of new tetracyclic indole derivatives, which could have implications in the development of new pharmaceuticals or materials (Bhattacharya, Su, Chia, & Chen, 2001).
Anticancer Activity
- Synthesis of Novel Coumarins for Anticancer Activity : Used in the synthesis of coumarins with potential anticancer properties, highlighting its role in developing new therapeutic agents (Galayev, Garazd, Garazd, & Lesyk, 2015).
- Antitumor Activity : This compound's derivatives were tested for antitumor activity, indicating its significance in cancer research (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Miscellaneous Applications
- Formation of New Fluorophores : The compound has been implicated in reactions generating new fluorophores, which are crucial for imaging and diagnostic purposes in biological research (Ladner, Tran, Le, Turner, & Edwards, 2014).
- Catalytic Activity in Organic Synthesis : Its derivatives have been used as catalysts in organic synthesis, demonstrating its utility in chemical manufacturing processes (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2.ClH/c1-16-10-4-5-15-6-8(10)7-2-3-9(13)11(14)12(7)16;/h2-3,15H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCJSXHLYTEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C(=C(C=C3)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

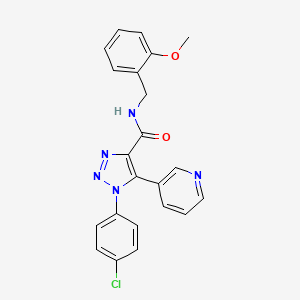
![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
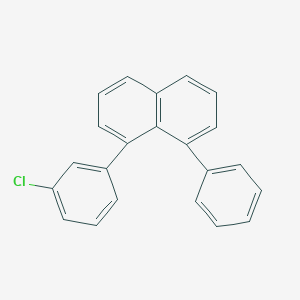
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
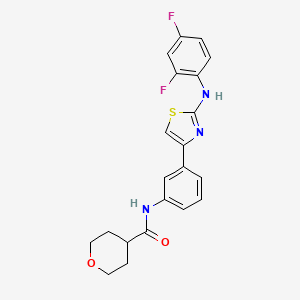
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
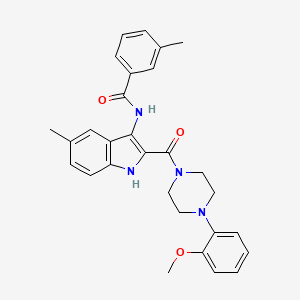
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)
